molecular formula C12H8BrNO B15221661 2-Bromodibenzo[b,d]furan-4-amine

2-Bromodibenzo[b,d]furan-4-amine

Katalognummer: B15221661
Molekulargewicht: 262.10 g/mol
InChI-Schlüssel: RXFCVYDHEUWAHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromodibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromodibenzo[b,d]furan-4-amine typically involves the bromination of dibenzofuran followed by amination. One common method involves the use of n-butyllithium and ethylene dibromide in tetrahydrofuran under inert atmosphere conditions . The reaction is carried out at low temperatures (-70°C to 0°C) to ensure selective bromination. The brominated intermediate is then subjected to amination using suitable amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated intermediate is purified using techniques such as recrystallization and column chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromodibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran oxides.

    Reduction Products: Dibenzofuran amines.

    Coupling Products: Biaryl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

2-Bromodibenzo[b,d]furan-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of organic electronic materials and dyes.

Wirkmechanismus

The mechanism of action of 2-Bromodibenzo[b,d]furan-4-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and amine group allows it to participate in various biochemical interactions, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromodibenzofuran: A closely related compound with similar structural features but without the amine group.

    2-Bromodibenzofuran: Another related compound with bromine substitution at a different position.

    Dibenzofuran: The parent compound without any substituents.

Uniqueness

2-Bromodibenzo[b,d]furan-4-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Eigenschaften

Molekularformel

C12H8BrNO

Molekulargewicht

262.10 g/mol

IUPAC-Name

2-bromodibenzofuran-4-amine

InChI

InChI=1S/C12H8BrNO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H,14H2

InChI-Schlüssel

RXFCVYDHEUWAHR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.